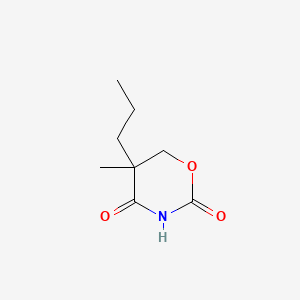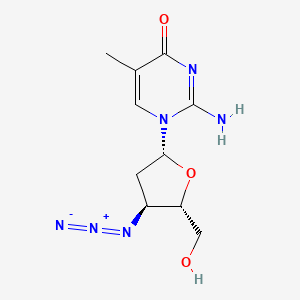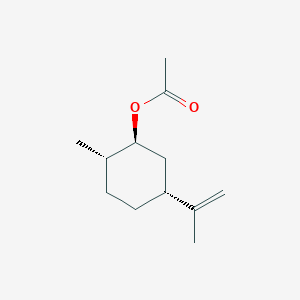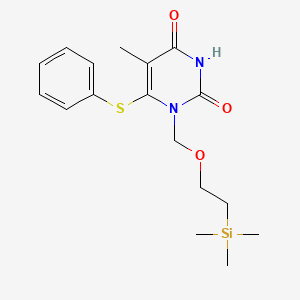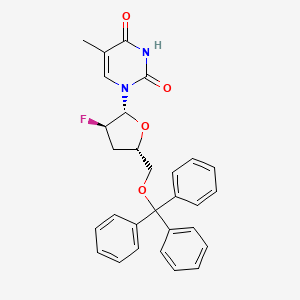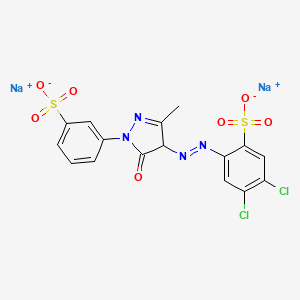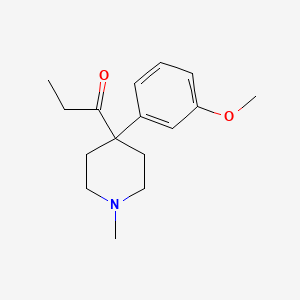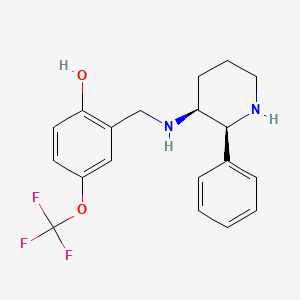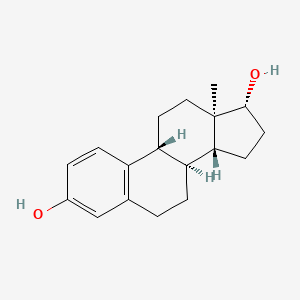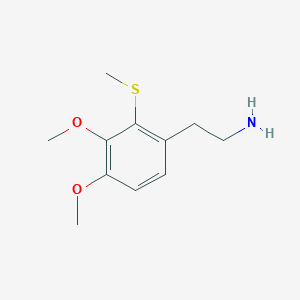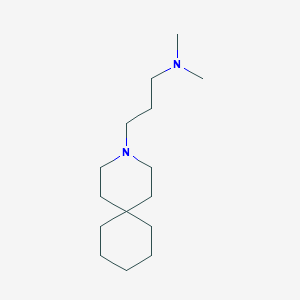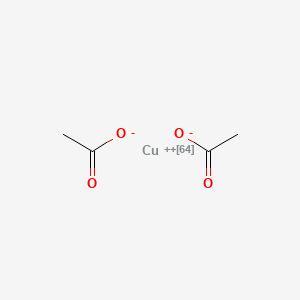
Cupric acetate Cu-64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cupric acetate Cu-64, also known as copper(II) acetate Cu-64, is a radioactive isotope of copper acetate. It is a chemical compound with the formula Cu(C2H3O2)2, where Cu represents copper and C2H3O2 represents acetate. This compound is characterized by its bright blue or green crystalline appearance and is often used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Cupric acetate Cu-64 can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate . The reaction is as follows:
[ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ]
[ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity copper and acetic acid under controlled conditions to ensure the desired isotopic composition. The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反应分析
Types of Reactions
Cupric acetate Cu-64 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cupric acetate can be oxidized to form copper(II) oxide (CuO) and acetic acid.
Reduction: It can be reduced to copper(I) acetate or metallic copper.
Substitution: Cupric acetate can undergo substitution reactions with other ligands to form different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, oxygen, and reducing agents such as hydrogen or sodium borohydride. The reactions typically occur under ambient conditions, although specific reaction conditions may vary depending on the desired product .
Major Products
The major products formed from these reactions include copper(II) oxide, copper(I) acetate, and various copper complexes depending on the substituting ligands .
科学研究应用
Cupric acetate Cu-64 has a wide range of scientific research applications:
作用机制
The mechanism by which cupric acetate Cu-64 exerts its effects involves the release of radioactive copper ions, which can interact with various molecular targets and pathways. In biological systems, these copper ions can bind to proteins and enzymes, affecting their function and activity. The radioactive decay of Cu-64 also produces beta particles, which can cause localized damage to cells and tissues, making it useful for targeted radiotherapy .
相似化合物的比较
Cupric acetate Cu-64 can be compared with other similar compounds, such as:
Copper(II) acetate: Non-radioactive form with similar chemical properties but lacks the radioactive isotope.
Copper(I) acetate: A lower oxidation state of copper with different reactivity and applications.
Copper(II) oxide: An oxide form of copper with distinct physical and chemical properties.
This compound is unique due to its radioactive properties, which make it particularly useful in medical and biological research applications .
属性
CAS 编号 |
24381-58-6 |
|---|---|
分子式 |
C4H6CuO4 |
分子量 |
182.02 g/mol |
IUPAC 名称 |
copper-64(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2/i;;1+0 |
InChI 键 |
OPQARKPSCNTWTJ-OUMJLSBWSA-L |
手性 SMILES |
CC(=O)[O-].CC(=O)[O-].[64Cu+2] |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


